![molecular formula C23H22ClNOS2 B4935104 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide, commonly known as CB-839, is a small molecule inhibitor that targets the metabolic enzyme glutaminase. Glutaminase is an important enzyme in the process of glutamine metabolism, which is essential for the growth and survival of cancer cells. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
CB-839 works by inhibiting the activity of glutaminase, which is an enzyme that is essential for the metabolism of glutamine in cancer cells. By blocking this enzyme, CB-839 can effectively starve cancer cells of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects on cancer cells. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the levels of various metabolites that are important for cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-839 is its specificity for glutaminase, which makes it a potentially safer and more effective treatment than other drugs that target multiple metabolic pathways. However, one limitation of CB-839 is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
Orientations Futures
There are several potential future directions for research on CB-839. One area of focus is the development of more effective combination therapies that can enhance the efficacy of CB-839 in treating cancer. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with CB-839. Finally, there is ongoing research into the development of new and improved glutaminase inhibitors that may have even greater efficacy and specificity than CB-839.
Méthodes De Synthèse
The synthesis of CB-839 involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. The thiol is then reacted with 2-bromoethylamine hydrobromide to form N-(2-chlorobenzyl)-2-ethanethiol. This compound is then reacted with 4-(phenylthiomethyl)benzoic acid to form CB-839.
Applications De Recherche Scientifique
CB-839 has been extensively studied in preclinical models, and has shown promising results as a potential treatment for various types of cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has been particularly effective in combination with other cancer therapies such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS2/c24-22-9-5-4-6-20(22)17-27-15-14-25-23(26)19-12-10-18(11-13-19)16-28-21-7-2-1-3-8-21/h1-13H,14-17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWPNREMTYDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
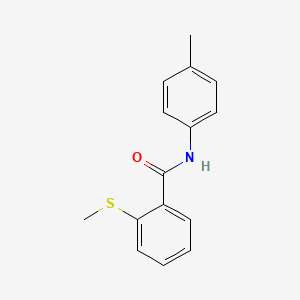
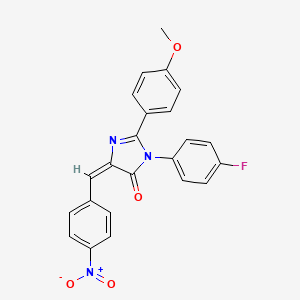
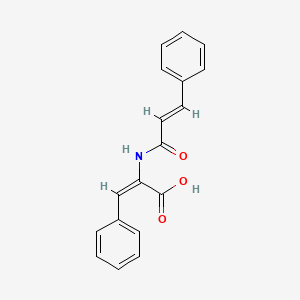
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
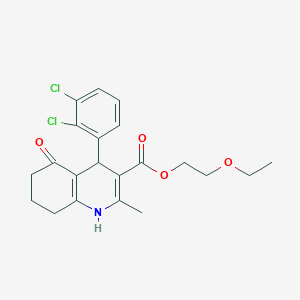
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
methanone](/img/structure/B4935085.png)
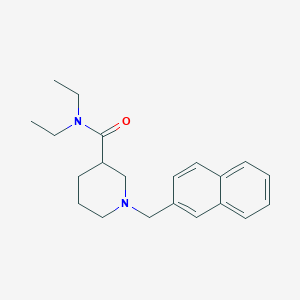
![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)
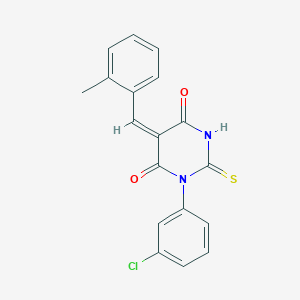
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)